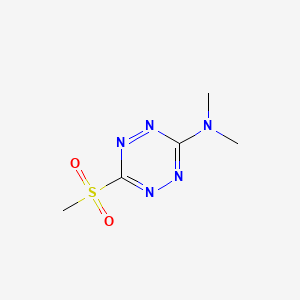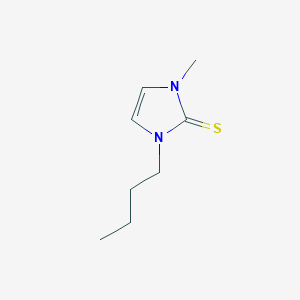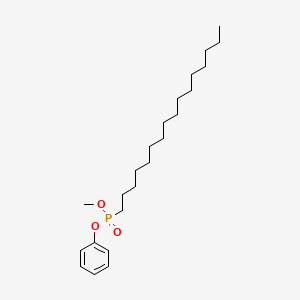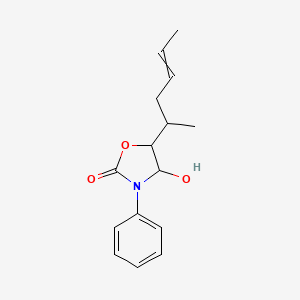
4H-1,3-Dioxin-4-one, 6-hydroxy-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one is a compound with a unique structure that includes a dioxin ring substituted with a hydroxyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one typically involves the reaction of 2,5-dihydroxybenzoic acid with thionyl chloride in the presence of acetone and 4-dimethylaminopyridine. The reaction is carried out at 0°C under a nitrogen atmosphere and then allowed to proceed at room temperature for 16 hours. The product is then extracted and purified using silica-gel column chromatography with ethyl acetate/petroleum ether as the eluent .
Industrial Production Methods
While specific industrial production methods for 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the dioxin ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce various halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and dioxin ring structure allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or cytotoxic activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but has three methyl groups instead of two and lacks the hydroxyl group.
4-hydroxy-2,2-dimethyl-1,3-dioxane: This compound has a similar dioxane ring structure but differs in the position and number of hydroxyl groups.
Uniqueness
6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups on the dioxin ring allows for a range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
114336-72-0 |
|---|---|
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
6-hydroxy-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3,7H,1-2H3 |
Clave InChI |
ANUQJJACQHAFER-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=CC(=O)O1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)

![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)

![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)

![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
